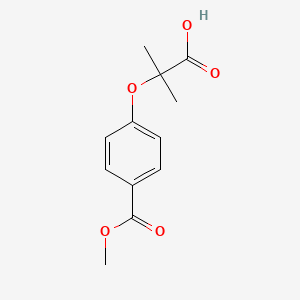

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

2-(4-methoxycarbonylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-12(2,11(14)15)17-9-6-4-8(5-7-9)10(13)16-3/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAADNZMISUBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Dehydrating Agents and Azeotropic Distillation

Adding dehydrating agents that bind water or employing azeotropic distillation with solvents helps continuously remove water formed during esterification, pushing the reaction toward completion.

For example, acetone dimethyl acetal can act as a hydrophilic agent and methanol supplier, improving yields (e.g., 94% yield of dimethyl adipate from adipic acid).

Continuous Methanol Feeding and Reaction Control

A process where methanol is continuously fed into the reactor while maintaining stirring and controlled temperature (100–130°C) ensures high conversion and purity.

The reaction mixture may continuously distill out water, methanol, and small amounts of ester, with the product-rich phase remaining in the reactor. If continuous operation is used, replenishment of catalyst and acid compensates for losses.

Specific Considerations for 4-(1-Carboxy-1-methylethoxy)-benzoic Acid Methyl Ester

While direct literature on this exact compound is limited, the preparation principles align with those for other substituted benzoic acid methyl esters:

The presence of the 1-carboxy-1-methylethoxy substituent suggests steric hindrance and potential sensitivity to reaction conditions, requiring optimized catalyst loading and temperature control.

Esterification of such substituted benzoic acids typically requires prolonged reflux in methanol with sulfuric acid catalyst, as demonstrated in synthesis of related methyl esters like methyl 4-hydroxy-3,5-dimethoxybenzoate with yields around 80–85%.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Concentrated sulfuric acid (0.5–1.5 g/mol acid) | Strong acid catalyst preferred |

| Methanol to acid molar ratio | 2.0 to 5.0 mols methanol per mol acid | Excess methanol drives equilibrium |

| Temperature | 100–130 °C (reflux or pressurized) | Higher temps improve rate but must be below ester BP |

| Reaction time | 10–24 hours (batch) | Overnight reflux common for substituted benzoic acids |

| Water removal method | Azeotropic distillation or dehydrating agents | Enhances yield by shifting equilibrium |

| Yield | 80–95% | Dependent on acid structure and reaction conditions |

Research Findings and Optimization Insights

Catalyst Efficiency : Sulfuric acid remains the catalyst of choice due to its strong acidity and non-volatility, enabling efficient protonation of the carboxyl group and facilitating nucleophilic attack by methanol.

Reaction Temperature : Operating above methanol’s boiling point but below the ester’s boiling point (e.g., 115–125°C) in a sealed system or under reflux with azeotropic removal can significantly improve conversion rates and yields.

Water Management : Continuous removal of water either by azeotropic distillation or using agents like acetone dimethyl acetal prevents hydrolysis and reversibility of esterification, which is critical for high purity and yield.

Purification : Post-reaction workup includes neutralization with sodium bicarbonate to remove residual acid, washing with brine to remove water, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester involves its conversion into active metabolites in the body. These metabolites interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved in this process include hydrolysis of the ester group and subsequent interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- Positional Isomers of NO-ASA: The para-isomer [2-(acetyloxy)benzoic acid 4-(nitrooxy methyl)phenyl ester] and meta-isomer [2-(acetyloxy)benzoic acid 3-(nitrooxy methyl)phenyl ester] differ in the nitrooxy group’s position. The para-substituted isomer often exhibits higher metabolic stability compared to the meta counterpart due to steric and electronic effects . Key Difference: Spatial arrangement impacts biological activity and stability.

Substituent-Modified Esters

- 4-(2-Carboxyethyl)-3-methoxybenzoic Acid Methyl Ester (CAS: 1805881-13-3): Shares the same molecular formula (C₁₂H₁₄O₅) and weight as the target compound but replaces the carboxy-methylethoxy group with a 2-carboxyethyl and 3-methoxy group.

4-(3-Buten-1-yl)-Benzoic Acid Methyl Ester :

Pharmacologically Active Analogs

Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate :

- Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)Amino]-3-Hydroxy-, Methyl Ester: Contains additional amino, hydroxy, and dimethoxybenzoyl groups. Key Difference: These substituents enhance hydrogen-bonding capacity and may improve bioavailability but could also reduce metabolic stability .

Functionalized Esters in Natural Products

- Benzoic Acid, 4-[(Trimethylsilyl)Oxy]-Trimethylsilyl Ester :

Research Findings and Implications

Structural Influence on Bioactivity :

- Branched substituents (e.g., carboxy-methylethoxy) in the target compound may hinder enzymatic degradation compared to linear chains (e.g., butenyl) .

- Free carboxylic acid groups (as in the target compound) enhance solubility in polar solvents, whereas silyl-protected esters favor lipid-rich environments .

Synthetic Utility :

- Pharmacological Potential: While direct data are lacking, structural parallels to benzothiazine methyl esters suggest possible analgesic or anti-inflammatory applications .

Biological Activity

4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester, also known by its CAS number 1890805-01-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester can be represented as follows:

- Molecular Formula : C11H12O5

- Molecular Weight : 224.21 g/mol

- Functional Groups : The compound contains a benzoic acid moiety with an ester functional group and a carboxyethyl side chain.

Biological Activity Overview

The biological activity of 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester has been investigated primarily for its antifungal and antibacterial properties. The following sections detail the findings from various studies.

Antifungal Activity

Recent studies have evaluated the antifungal potential of benzoic acid derivatives, including 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester. A notable study utilized the microdilution method to determine the minimal inhibitory concentrations (MICs) against several Candida species:

| Compound | MIC (μg/ml) against C. albicans | MIC (μg/ml) against C. krusei | MIC (μg/ml) against C. parapsilosis |

|---|---|---|---|

| Methyl ferulate | 31.25 | 62.5 | 62.5 |

| Methyl o-coumarate | 62.5 | 125 | 125 |

| 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester | TBD | TBD | TBD |

The study highlighted that structural modifications significantly affect antifungal activity, suggesting that the presence of specific functional groups can enhance efficacy against fungal pathogens .

Antibacterial Activity

In addition to antifungal properties, there is evidence suggesting that this compound may exhibit antibacterial activity. It has been studied for its effects on methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve inhibition of bacterial DNA replication and transcription, indicating potential as an antimicrobial agent .

The biological activity of 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for fungal cell wall synthesis or bacterial DNA replication.

- Receptor Modulation : It could interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the structure-activity relationship (SAR) of benzoic acid derivatives, providing insights into how modifications influence biological activity:

- Study on Ester Derivatives : A comprehensive evaluation of 23 ester derivatives revealed that modifications such as hydroxyl and methoxy groups significantly impacted antifungal potency, with certain configurations leading to enhanced activity against Candida species .

- Antimicrobial Efficacy Against MRSA : Research indicated that compounds similar to 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester showed promising results in inhibiting MRSA growth, suggesting a potential therapeutic application in treating resistant bacterial infections .

Q & A

What are the key synthetic routes for 4-(1-Carboxy-1-methylethoxy)-benzoic acid methyl ester, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. For example, analogous compounds (e.g., ) require:

Formation of functional groups : Introduce the carboxy-methylethoxy moiety via esterification or nucleophilic substitution.

Coupling reactions : Use Suzuki-Miyaura or Ullmann coupling to attach substituents to the aromatic ring.

Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Optimization Tips :

- Control reaction temperature (e.g., 60–80°C for ester formation) to avoid side products.

- Use catalysts like DMAP (4-dimethylaminopyridine) for efficient esterification .

What spectroscopic techniques are most reliable for characterizing this compound?

Level: Basic

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.0 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and aromatic carbons .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 253.1).

FT-IR : Detect ester C=O stretch (~1720 cm⁻¹) and carboxylic acid O-H (~2500–3500 cm⁻¹) .

How can researchers resolve discrepancies in purity assessments using HPLC?

Level: Advanced

Methodological Answer:

Contradictions often arise from column selection or detection parameters. For example:

- Column : Use a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm) for optimal resolution.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry .

- Detection : UV at 254 nm for aromatic moieties. Compare retention times with standards (e.g., ’s relative retention time table).

Data Reconciliation : Cross-validate with NMR integration or spiked samples to confirm purity .

What strategies mitigate low yields in large-scale synthesis?

Level: Advanced

Methodological Answer:

Low yields may stem from steric hindrance or unstable intermediates. Solutions include:

Stepwise Protection : Temporarily block reactive sites (e.g., using tert-butyl groups).

Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Case Study : Analogous compounds ( ) achieved 80% yield by adjusting stoichiometry (1.2 eq. of methoxycarbonyl chloride).

How can researchers validate potential biological activity (e.g., enzyme inhibition)?

Level: Advanced

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ calculations.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM .

Control Experiments : Include known inhibitors (e.g., ’s sulfonamide derivatives) for benchmark comparisons.

Molecular Docking : Predict binding affinities using software like AutoDock Vina .

What are the stability challenges under varying pH and temperature?

Level: Advanced

Methodological Answer:

pH Stability :

- Acidic Conditions (pH < 3) : Ester hydrolysis occurs rapidly; monitor via HPLC.

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C .

Thermal Stability :

- Decomposition above 150°C (DSC/TGA analysis recommended).

- Store at –20°C in amber vials to prevent photodegradation .

How to address solubility limitations in aqueous buffers?

Level: Basic

Methodological Answer:

Co-Solvents : Use DMSO (≤5% v/v) or ethanol to enhance solubility.

Surfactants : Polysorbate 80 (0.1% w/v) improves dispersion in PBS .

Salt Forms : Convert to sodium/potassium salts for higher aqueous solubility (e.g., ’s carboxylate derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.